6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
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Overview
Description
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a pyranone ring substituted with chlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
- 6-(4-Fluorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
- 6-(4-Methylphenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
Uniqueness
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Biological Activity
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one, often referred to as a pyranone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, including anti-inflammatory and anti-cancer effects.
- Molecular Formula : C21H20ClO
- Molecular Weight : 321.84 g/mol
- CAS Number : 133111-56-5
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory response. For instance, a related compound ML 3000 has shown promising results as an inhibitor of COX and LOX, suggesting that the pyranone structure may confer similar anti-inflammatory effects .
Anticancer Activity
Studies have explored the cytotoxic effects of pyranone derivatives on various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells. For instance, derivatives of pyranones have been reported to inhibit cell proliferation and induce cell cycle arrest in human cancer cells . The specific activity of this compound remains to be fully elucidated but is anticipated based on structural analogs.
Antimicrobial Effects
Pyranone derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, contributing to their potential as therapeutic agents against infections .
Case Study 1: Inhibition of COX and LOX Enzymes
A study focusing on ML 3000 (a compound structurally related to the pyranone) demonstrated its effectiveness in inhibiting COX and LOX activities in vitro. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations. This suggests that compounds with similar structures could be developed as anti-inflammatory drugs.
Case Study 2: Anticancer Activity
In vitro assays conducted on human breast cancer cell lines showed that certain pyranone derivatives led to a marked decrease in cell viability. The study reported an IC50 value indicating effective cytotoxicity at low micromolar concentrations. This highlights the potential for developing new anticancer therapies based on the pyranone scaffold.
Data Table: Summary of Biological Activities
Properties
CAS No. |
820209-13-0 |
---|---|
Molecular Formula |
C19H17ClO2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3,3-dimethyl-4-phenyl-4H-pyran-2-one |
InChI |
InChI=1S/C19H17ClO2/c1-19(2)16(13-6-4-3-5-7-13)12-17(22-18(19)21)14-8-10-15(20)11-9-14/h3-12,16H,1-2H3 |
InChI Key |
XBZQZSDLADSLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C=C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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